Uniconazole-P

Overview

Description

Uniconazole-P is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is often used on perennials to maintain a marketable size and/or delay flowering .

Synthesis Analysis

The synthesis of this compound involves several complex biochemical reactions. It has been found that this compound can affect the “phenylpropanoid biosynthesis” pathway . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .

Molecular Structure Analysis

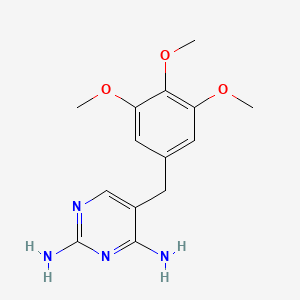

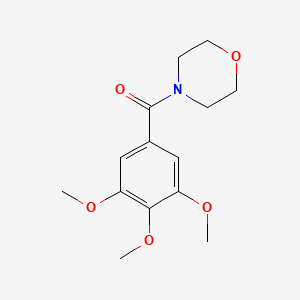

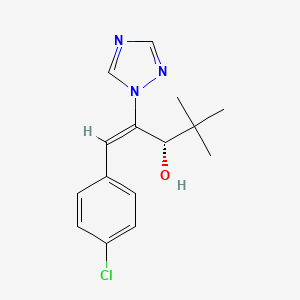

This compound has the chemical formula C15H18ClN3O and a molecular weight of 291.770 . It is an active optical isomer of uniconazole, also known as S-3307D and XE-1019D .

Chemical Reactions Analysis

This compound has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . This pathway is related to lignin biosynthesis, and this compound has been shown to decrease lignin content through repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis .

Physical And Chemical Properties Analysis

This compound has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Scientific Research Applications

Enhancing Agricultural Productivity in Arid Regions

Uniconazole-P has been identified as a plant growth regulator with significant benefits for agriculture, particularly in semiarid regions. Research indicates that this compound application can substantially improve maize production by enhancing seed filling rates and modifying hormonal balances within the plant. Specifically, it increases the contents of zeatin (Z), zeatin riboside (ZR), and abscisic acid (ABA), while decreasing gibberellic acid (GA) content, thereby improving the seed filling rates and grain yield of maize in semiarid regions (Ahmad et al., 2018). Another study revealed that this compound can also enhance lodging resistance in maize by improving lignin biosynthesis, which in turn increases the plant's structural integrity and its ability to withstand environmental stresses, contributing to higher grain yield and quality (Ahmad et al., 2018).

Drought Tolerance Enhancement in Industrial Hemp

This compound's role extends beyond crop productivity to improving drought tolerance, as seen in industrial hemp (Cannabis sativa L.). Application of this compound has been shown to enhance drought resistance through physiological and transcriptome modifications. It increases chlorophyll content and photosynthesis capacity, adjusts carbon and nitrogen metabolism, and modulates endogenous hormone levels, thereby improving the plant's overall resistance to drought-induced stress (Jiang et al., 2021).

Cadmium Tolerance and Accumulation in Wheat

This compound has demonstrated potential in enhancing the tolerance of wheat plants to cadmium toxicity. Treatment with this compound has resulted in higher biomass, improved chlorophyll content, and reduced solute leakage in wheat plants exposed to cadmium, suggesting a protective effect against cadmium-induced stress. This indicates this compound's potential for use in phytoremediation strategies to mitigate heavy metal stress in plants (Singh, 2004).

Improving Plant Quality and Stress Resistance

This compound's application has been shown to improve the quality and increase the stress tolerance of various plants. For instance, it promotes biomass accumulation and seed yield in soybean plants under drought conditions by enhancing photosynthesis, modifying hormone levels, and improving the antioxidant system. These findings suggest this compound's utility in augmenting plant resilience to environmental stresses, thereby supporting agricultural productivity (Zhang et al., 2007).

Gene Expression and Root Development in Soybean

Genome-wide transcriptome profiling has been utilized to understand this compound's effects on root development in soybean (Glycine Max). The treatment with this compound through seed soaking promoted root development and altered the expression of genes involved in hormone biosynthesis pathways, particularly those regulating gibberellin biosynthesis. This research provides insights into the molecular mechanisms by which this compound influences root growth, suggesting its potential to improve plant development and stress responses at the genetic level (Han et al., 2017).

Mechanism of Action

Uniconazole-P, also known as Uniconazole P, is a triazole plant growth regulator . It is widely used in agriculture and horticulture to regulate plant height and prevent the overgrowth of seedlings . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the gibberellin (GA) biosynthesis pathway . It inhibits the activity of Ent-kaurene oxidase , a key enzyme in the GA biosynthesis pathway . This inhibition reduces the production of endogenous GA . Additionally, this compound has been found to be a strong competitive inhibitor of ABA 8′-hydroxylase , a major ABA catabolic enzyme .

Mode of Action

This compound’s mode of action is primarily through the inhibition of gibberellin (GA) biosynthesis . By inhibiting the activity of Ent-kaurene oxidase, this compound reduces the production of endogenous GA . This leads to a decrease in GA levels in plants . Furthermore, this compound is a potent inhibitor of ABA 8′-hydroxylase, effectively inhibiting ABA catabolism in plants .

Biochemical Pathways

This compound significantly affects the phenylpropanoid biosynthesis pathway . In this pathway, it remarkably downregulates the expression of BrPAL4 , a member of the portal enzyme gene family related to lignin biosynthesis . This leads to a decrease in lignin content . Additionally, this compound has been found to affect the levels of various metabolites, including flavonoids, tannins, alkaloids, lipids, amino acids and derivatives, organic acids, nucleotides and derivatives, and terpenoids .

Pharmacokinetics

It can be persistent in both soil and aquatic systems .

Result of Action

The primary result of this compound’s action is the inhibition of hypocotyl elongation in plants . This is achieved through the suppression of the BrbZIP39–BrPAL4 module, which mediates lignin biosynthesis . The decrease in lignin content leads to the dwarfing of plants . Additionally, this compound-treated plants show enhanced drought tolerance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to enhance the cold resistance in plants . The specific mechanism of this induced cold resistance remains unclear . Furthermore, this compound has been used to promote dwarfing and enhance lodging resistance in banana cultivation .

Safety and Hazards

Uniconazole-P is moderately toxic to mammals but would not be expected to bioaccumulate . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Uniconazole-P is a plant growth regulator registered for use on greenhouse ornamentals and greenhouse tomato seedlings for transplant only . The proposed risk mitigation measures included the cancellation of the use on greenhouse ornamentals grown for cut flowers, and label updates to meet the current labelling standard and to improve clarity . All products containing this compound that are registered in Canada are subject to this re-evaluation decision .

properties

IUPAC Name |

(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MAUPQMMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035002 | |

| Record name | Uniconazole-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83657-17-4 | |

| Record name | Uniconazole P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uniconazole-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uniconazole P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Uniconazole-P exert its effects on plant growth?

A1: this compound acts as a potent inhibitor of gibberellin (GA) biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It specifically targets the cytochrome P450-dependent monooxygenases involved in the oxidation of ent-kaurene into ent-kaurenoic acid, a crucial step in the GA biosynthetic pathway. [, , ] By inhibiting GA production, this compound disrupts a range of plant growth and developmental processes typically regulated by these hormones.

Q2: What are the downstream effects of this compound treatment in plants?

A2: this compound treatment leads to a variety of effects in plants, primarily due to its inhibition of GA biosynthesis. Some notable effects include:

- Reduced shoot elongation: This is the most well-known effect, leading to compact and dwarf plants. [, , , , , , , , , , , , , ]

- Altered flowering time: Depending on the plant species and application time, this compound can promote or delay flowering. [, , , , , , , , ]

- Modified root growth: While often associated with reduced root growth, this compound can also enhance root development in certain species or under specific conditions. [, , , ]

- Changes in leaf morphology and physiology: this compound can induce leaf thickening, increase chlorophyll content, and enhance stress tolerance in some plants. [, , ]

- Effects on tuber and bulbil formation: this compound can influence the balance between aerial and belowground tuber development in yam species. [, , , , , ]

Q3: How does the inhibition of GA biosynthesis by this compound affect gravitropism in plants?

A3: Gibberellins play a crucial role in plant gravitropism, the ability to orient growth in response to gravity. [, , ] Studies have shown that this compound can inhibit negative gravitropism in horizontally-positioned seedlings, likely due to its suppressive effect on GA-mediated processes involved in wood formation and stem bending. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN3O, and its molecular weight is 305.79 g/mol.

Q5: How does this compound perform under different environmental conditions?

A5: The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and light exposure. Further research is needed to fully characterize its stability profile under various conditions.

Q6: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its inhibitory action on GA biosynthesis and does not possess inherent catalytic properties. [, , ]

Q7: How do structural modifications of this compound affect its biological activity?

A9: While the provided research abstracts do not explicitly address the SAR of this compound, it's known that even minor alterations in the chemical structure of plant growth regulators can significantly influence their activity, selectivity, and metabolism in plants. [] Further research focusing on the SAR of this compound would be valuable for optimizing its use and developing novel analogs with enhanced properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)